Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Description
Contextualization within 1,3-Dicarbonyl Enolate Chemistry
The reactivity and utility of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate are best understood within the context of 1,3-dicarbonyl chemistry. The parent molecule, diethyl oxaloacetate, is a β-keto ester, a classic example of a 1,3-dicarbonyl compound. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit significantly enhanced acidity compared to those in monocarbonyl compounds like ketones or esters. fiveable.me
This heightened acidity is due to the powerful stabilizing effect of the two adjacent carbonyl groups on the resulting conjugate base, the enolate. pbworks.com Upon deprotonation, the negative charge is not localized on the carbon atom but is extensively delocalized through resonance onto the two oxygen atoms of the carbonyl groups. This delocalization results in a highly stable, "soft" nucleophile. pbworks.com The name "1,4-diethoxy-1,4-dioxobut-2-en-2-olate" accurately describes this enolate structure, which is derived from the four-carbon backbone of butanedioic acid (a 1,4-diacid). nih.gov
Because of this inherent stability, the enolate can be formed quantitatively using common bases and, in the case of the title sodium salt, can be isolated as a stable, weighable reagent. This contrasts sharply with the enolates of simple ketones or esters, which are often generated in situ at low temperatures with strong, sterically hindered bases and exist in equilibrium with the starting carbonyl compound. libretexts.org
Significance as a Versatile Building Block in Modern Organic Synthesis
As a readily available and highly stabilized carbon nucleophile, this compound is a versatile C4 building block for synthesizing a diverse array of more complex molecules, particularly heterocyclic systems. Its utility stems from its predictable reactivity with a wide range of electrophiles.
The compound is frequently employed in multicomponent reactions, where its dual functionality can be harnessed to rapidly build molecular complexity. Research has demonstrated its application in the one-pot synthesis of various heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. For example, it serves as a key reagent in the synthesis of:
Pyrrole (B145914) derivatives : In microwave-assisted, three-component reactions with various amines and aromatic aldehydes, it provides a direct route to highly substituted pyrroles. researchgate.net
Spiro[indoline-pyranopyrazoles] : It participates in one-pot reactions with isatins, malononitrile, and hydrazine (B178648) hydrate (B1144303) to generate complex spirocyclic systems. scientificlabs.ie
Substituted Pyrrolidines : It can react with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. scientificlabs.ie
Beyond academic research, this reagent is an important intermediate in the industrial synthesis of various commercial products, including dyes and agrochemicals such as herbicides.
| Reaction Type | Key Reactants | Resulting Product Class | Significance |
|---|---|---|---|
| Three-Component Reaction | Amines, Aromatic Aldehydes | Substituted Pyrroles researchgate.net | Rapid construction of core heterocyclic structures. |
| Multi-Component Reaction | Isatins, Malononitrile, Hydrazine Hydrate | Spiro[indoline-pyranopyrazoles] scientificlabs.ie | Synthesis of complex, spirocyclic scaffolds for medicinal chemistry. |
| Condensation Reaction | Aldehydes, Primary Amines | Substituted Pyrrolidines scientificlabs.ie | Access to functionalized nitrogen-containing heterocycles. |
Historical Development of its Synthetic Utility and Recognition
The intellectual origins of this compound are deeply rooted in the history of classical organic chemistry, specifically the development of the Claisen condensation. This pivotal carbon-carbon bond-forming reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. libretexts.org The first related discovery was made by Johannes Geuther in 1863, who found that sodium metal reacted with ethyl acetate (B1210297) to produce a new substance, later identified as ethyl acetoacetate.
However, it was Ludwig Claisen who, beginning in 1887, extensively investigated the scope of this reaction, correctly identified the product structures, and proposed a viable mechanism, cementing the transformation as a cornerstone of synthetic chemistry.
The synthesis of diethyl oxaloacetate, the parent compound of the title salt, is a textbook example of a "crossed" or "mixed" Claisen condensation. libretexts.org In this reaction, an ester that can form an enolate (ethyl acetate) is condensed with one that cannot (diethyl oxalate). libretexts.orgopenstax.org Diethyl oxalate (B1200264) lacks α-hydrogens and thus can only act as the electrophilic acceptor, leading to a single, desired product with high efficiency. libretexts.orgopenstax.org This specific application highlights the sophisticated understanding of reactivity and reaction control developed by late 19th-century chemists.
From these foundational discoveries, the utility of β-keto esters and their enolates grew throughout the 20th century. google.comresearchgate.net The isolation and commercialization of this compound transformed it from a reaction intermediate into a reliable, off-the-shelf reagent, facilitating its adoption in diverse and complex synthetic ventures, including the modern multicomponent reactions that define a part of its current utility. researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUICGIJODKOS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Formation and Utilization of Sodium 1,4 Diethoxy 1,4 Dioxobut 2 En 2 Olate
Precursor Compounds and Enolate Generation Strategies
The generation of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate involves the formation of an enolate from a suitable precursor, which then reacts to form the target compound. The choice of precursors and the method of enolate generation are critical for an efficient and high-yielding synthesis.
This compound is directly derived from diethyl 2-oxosuccinate, commonly known as diethyl oxalacetate (B90230). The synthesis is typically achieved through a mixed Claisen condensation reaction between diethyl oxalate (B1200264) and ethyl acetate (B1210297). cuikangsynthesis.comlibretexts.org In this reaction, ethyl acetate provides the enolizable α-hydrogens, acting as the nucleophilic component, while diethyl oxalate, which lacks α-hydrogens, serves as the electrophilic acylating agent. cuikangsynthesis.comlibretexts.org
The reaction proceeds by the deprotonation of the α-carbon of ethyl acetate by a strong base to form an enolate. This enolate then attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide ion results in the formation of the β-keto ester, diethyl 2-oxosuccinate. The product exists in equilibrium with its more stable enolate form, which is stabilized by the presence of a strong base, yielding this compound.
Reaction Scheme: Diethyl Oxalate + Ethyl Acetate → this compound
This synthetic route is favored because the starting materials, diethyl oxalate and ethyl acetate, are readily available and cost-effective.
The efficiency of the Claisen condensation to produce this compound is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, temperature, and the order of addition of reactants.
Base Selection: A crucial aspect of this synthesis is the selection of a suitable base. The base must be strong enough to deprotonate the α-carbon of ethyl acetate to a sufficient extent to initiate the condensation. Sodium ethoxide is a commonly used base for this transformation. google.com The use of sodium ethoxide in ethanol (B145695) is a well-established method. google.com
Solvent Effects: The reaction is typically carried out in an excess of ethanol, which also serves as the solvent when using sodium ethoxide generated in situ from sodium metal and ethanol. Anhydrous conditions are important to prevent the hydrolysis of the esters and the base. Some procedures may also utilize co-solvents like anhydrous tetrahydrofuran (B95107) (THF). cuikangsynthesis.com
Temperature and Reaction Time: Temperature control is critical for maximizing the yield and minimizing side reactions. The initial reaction is often conducted at a low temperature, typically between 0°C and 15°C, for several hours to facilitate the condensation. google.com A subsequent heating step, for instance to 70-80°C, can be employed to ensure the completion of the reaction. google.com
Order of Addition: A significant process optimization involves the order of reactant addition. Adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate has been shown to be advantageous, particularly in larger-scale preparations. google.com This "reverse addition" method helps to avoid the formation of a thick, difficult-to-handle solid mass that can occur when the esters are added to the base, thus improving the stirrability and filterability of the product mixture. google.com
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Sodium Ethoxide | Sufficiently strong to form the enolate of ethyl acetate. |
| Solvent | Ethanol | Reacts with sodium to form the base and serves as the reaction medium. |
| Initial Temperature | 0°C to 15°C | Controls the exothermic reaction and minimizes side products. |
| Reaction Time | At least 2-4 hours | Allows for the completion of the condensation reaction. |
| Final Temperature | 70°C to 80°C | Drives the reaction to completion. |
| Order of Addition | Sodium ethoxide added to the ester mixture | Prevents the formation of a solid mass, facilitating handling. google.com |
Scale-Up Synthesis and Industrial Relevance
The synthesis of this compound is of significant industrial interest due to its utility as a versatile chemical intermediate. google.comindiarawmaterial.com The compound serves as a key building block in the production of a variety of commercially important products.
Industrial Applications:
Herbicides: It is an intermediate in the synthesis of certain herbicides, such as those in the imidazolium (B1220033) nicotinic acid class. cuikangsynthesis.com
Dyes: The compound is utilized in the preparation of various dyes, including pyrazolone (B3327878) derivatives. google.comchemicalbook.com
Pharmaceuticals: It serves as an active pharmaceutical intermediate in the synthesis of medicinal products. indiarawmaterial.comchemicalbook.comfishersci.com
Scale-Up Considerations: The transition from laboratory-scale synthesis to industrial production presents several challenges that necessitate process optimization. A key issue identified in the production of this compound is the physical nature of the reaction mixture. Traditional methods where the ester reactants are added to the sodium ethoxide base can result in the product precipitating as a thick, unmanageable solid, which severely hinders stirring and filtration on an industrial scale. google.com
To address this, an improved process has been developed where an 18 to 21 wt % solution of sodium ethoxide in ethanol is added to a mixture of diethyl oxalate and ethyl acetate. google.com This reverse addition method results in a free-flowing sodium salt that is easily separable and purified, making the process more amenable to large-scale production. google.com This procedural modification is crucial for ensuring process safety, efficiency, and cost-effectiveness in an industrial setting. Further industrial process design may involve continuous production methods, such as using a reactive distillation column, to enhance yield and efficiency. cuikangsynthesis.com The management of waste streams, including the recovery of ethanol vapor and the treatment of aqueous waste, is also a critical aspect of sustainable industrial production. cuikangsynthesis.com
Reactivity and Mechanistic Investigations of Sodium 1,4 Diethoxy 1,4 Dioxobut 2 En 2 Olate
Enolate Alkylation Reactions
Enolates are ambident nucleophiles, meaning they possess two potential nucleophilic sites: the α-carbon and the oxygen atom. The alkylation of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate can therefore potentially lead to two different products, resulting from C-alkylation or O-alkylation. The course of the reaction is influenced by various factors, including the nature of the electrophile and the reaction conditions.
C-Alkylation with Electrophilic Halides
The most synthetically useful reaction of enolates is often their alkylation via treatment with an alkyl halide. libretexts.org This process involves the nucleophilic enolate ion attacking the electrophilic alkyl halide in a classic SN2 reaction, displacing the halide leaving group. libretexts.org This C-alkylation results in the formation of a new carbon-carbon bond at the α-position of the original dicarbonyl compound.
The general mechanism proceeds as follows:
Enolate Formation : The starting material, diethyl oxalacetate (B90230), is deprotonated using a suitable base to form the sodium enolate, this compound.
Nucleophilic Attack : The enolate, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide (R-X).
Displacement : The attack occurs from the backside, displacing the halide (X⁻) and forming the α-alkylated product.
For this reaction to be efficient, primary or methyl halides are preferred, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org
| Electrophile Type | Leaving Group (X) | Expected Product Type |
| Methyl Halide | I, Br, Cl | α-Methylated Dicarbonyl |
| Primary Alkyl Halide | I, Br, Cl | α-Alkylated Dicarbonyl |
| Allylic Halide | Br, Cl | α-Allylated Dicarbonyl |
| Benzylic Halide | Br, Cl | α-Benzylated Dicarbonyl |
This table illustrates the expected product types from the C-alkylation of this compound with various electrophilic halides based on general SN2 reaction principles.
Stereochemical Aspects of Alkylation Processes
The stereochemical outcome of enolate alkylation is a critical aspect of synthetic chemistry. The geometry of the enolate itself (E or Z) can significantly influence the stereochemistry of the product, particularly in reactions with chiral substrates or electrophiles. bham.ac.ukscribd.com For this compound, which is an achiral enolate, the introduction of stereocenters depends on the nature of the electrophile.
If the enolate reacts with a chiral electrophilic halide, diastereomeric products can be formed. The facial selectivity of the enolate's attack on the electrophile determines the diastereomeric ratio. While specific studies on the stereoselectivity of this particular enolate are not prevalent, the principles are governed by steric hindrance and electronic interactions in the transition state, aiming to minimize steric clash between the substituents on the enolate and the electrophile.
Regioselectivity and Chemo-selectivity in Enolate Transformations
As an ambident nucleophile, the enolate of diethyl oxalacetate can react at either the carbon or the oxygen atom. The balance between C-alkylation and O-alkylation is a key issue of regioselectivity. ic.ac.uk The outcome is often explained using the Hard and Soft Acids and Bases (HSAB) principle.
C-Alkylation : This pathway is favored by "soft" electrophiles. Alkyl iodides and bromides are considered soft electrophiles and tend to react at the more polarizable and "softer" carbon atom of the enolate. ic.ac.ukreddit.com Protic solvents can also favor C-alkylation by hydrogen-bonding to the oxygen atom, making it less available for reaction. ic.ac.uk
O-Alkylation : This pathway is favored by "hard" electrophiles, such as alkyl chlorides or sulfonates. These electrophiles react preferentially at the "harder," more electronegative oxygen atom. reddit.com Polar, aprotic solvents also tend to promote O-alkylation. ic.ac.uk
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. The stabilized nature of the this compound enolate makes it a relatively mild nucleophile, allowing for selective reactions. For example, in the presence of a molecule with both an alkyl halide and a less reactive functional group (like an ester), the enolate would preferentially engage in the SN2 reaction with the alkyl halide.
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R-Cl, R-OTs) |
| Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF, HMPA) |
| Counter-ion | Small, tightly coordinating (e.g., Li⁺) | Large, dissociating (e.g., K⁺) |
This table summarizes the key factors influencing the regioselectivity of alkylation for enolates like this compound.
Nucleophilic Addition Pathways
Beyond alkylation, this compound readily participates in nucleophilic additions to carbonyl compounds. These reactions are fundamental for constructing larger, more complex molecular frameworks.
Aldol-Type Additions to Carbonyl Substrates
The Aldol (B89426) reaction is a cornerstone of organic synthesis where an enolate adds to an aldehyde or ketone, forming a β-hydroxy carbonyl compound. lumenlearning.comlibretexts.org this compound serves as the enolate component in these reactions. The mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon of the substrate. libretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the final aldol adduct. libretexts.org
Research has shown that diethyl sodium oxalacetate is used as a reagent in reactions with various aldehydes and primary amines to synthesize substituted pyrrolidines. sigmaaldrich.comscientificlabs.ie It also participates in three-component reactions with aromatic aldehydes and amines. researchgate.net
| Carbonyl Substrate | Reaction Type | Resulting Structure |
| Aldehydes | Aldol Addition | β-Hydroxy-α-keto-diester |
| Ketones | Aldol Addition | β-Hydroxy-β-substituted-α-keto-diester |
| Aldehydes & Amines | Multi-component Reaction | Substituted Pyrrolidines |
This table illustrates the application of this compound in Aldol-type and related multi-component reactions.
Michael Additions (1,4-Conjugate Additions)
The Michael reaction is a 1,4-conjugate addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The enolate of diethyl oxalacetate is an excellent Michael donor because its acidity is enhanced by two flanking carbonyl groups, resulting in a highly stable conjugate base. libretexts.orglibretexts.org
In this reaction, the enolate attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor), which is rendered electrophilic through conjugation with the carbonyl group. libretexts.org The reaction proceeds via the following steps:
Enolate Formation : Generation of the sodium enolate.
Conjugate Addition : The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate. masterorganicchemistry.com
Protonation : The intermediate enolate is protonated upon workup to yield the final 1,5-dicarbonyl compound. libretexts.org
This pathway is highly efficient for creating complex structures, as it forms a new carbon-carbon bond while setting up further synthetic transformations.
| Michael Acceptor Example | Class | Product Type |
| Methyl vinyl ketone | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |
| Acrylonitrile | α,β-Unsaturated Nitrile | γ-Keto-α-cyano Ester |
| Diethyl fumarate | α,β-Unsaturated Ester | Substituted Succinate Derivative |
This table provides examples of potential Michael acceptors for reaction with this compound and the expected class of products.
Oxidative Coupling Reactions of Enolates
The oxidative coupling of enolates represents a direct pathway for the construction of 1,4-dicarbonyl motifs, which are valuable precursors for synthesizing structures such as furans and pyrroles. nih.gov This transformation involves the formation of a σ-bond between two enolate molecules through a single-electron oxidation process, providing a convergent method for assembling complex molecular architectures. nih.gov The reaction was first reported in 1935, and synthetically useful methods began to emerge in the 1970s. nih.gov
Oxidative enolate coupling can proceed via two main strategies: homocoupling, where two identical enolate molecules dimerize, and heterocoupling, which involves the cross-coupling of two different enolates. Homocoupling is the more common outcome. In contrast, achieving selective heterocoupling is often challenging as it typically requires using a significant excess of one of the coupling partners to favor the desired cross-reaction over the competing dimerization of each enolate. nih.gov
Historically, these coupling reactions were performed using stoichiometric amounts of metal-based oxidants. Various oxidizing agents have been established for this purpose, including copper(II) triflate, iodine, titanium(IV) chloride, silver(I) chloride, and iron(III) chloride. nih.gov
Modern synthetic methods have focused on developing catalytic versions of oxidative coupling reactions to improve efficiency and reduce waste. Metal-catalyzed processes, in particular, have gained significant attention. Iron(III) chloride (FeCl₃) has been established as an effective and inexpensive reagent for the oxidative coupling of ketone enolates. acs.org The mechanism of iron(III)-mediated coupling is proposed to involve the single-electron oxidation of the enolate to form a radical intermediate, which then dimerizes to form the 1,4-dicarbonyl product. This approach has been widely applied to various enolizable carbonyl compounds. rsc.org
While specific photocatalytic or metal-catalyzed oxidative dimerization examples for this compound are not extensively documented, the general conditions used for related substrates, such as ketone enolates, provide a framework for these transformations.
| Catalyst/Oxidant | Substrate Type | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | Ketone Enolates | Stoichiometric FeCl₃ in an appropriate solvent (e.g., THF, DMF) | 1,4-Diketone (Homocoupling product) | acs.org |
| Copper(II) Salts (e.g., CuBr₂, Cu(OTf)₂) | Ester and Ketone Enolates | Stoichiometric Copper(II) salt in an organic solvent | Substituted Succinate Esters or 1,4-Diketones | nih.gov |
Cyclization Reactions Initiated by Enolate Reactivity
Beyond dimerization, the nucleophilic character of this compound makes it an excellent component in cyclization and multicomponent reactions for the synthesis of diverse heterocyclic systems. Its 1,3-dicarbonyl functionality, once reacted, provides a scaffold that can readily undergo intramolecular condensation to form stable five- or six-membered rings.
The compound serves as a key building block for various heterocyclic structures, including pyrazoles, pyrrolidines, and pyrans, often through one-pot multicomponent reactions that offer high efficiency and atom economy. For instance, the reaction of this compound with hydrazines is a well-established method for synthesizing pyrazole-3-carboxylic acid derivatives. dergipark.org.tr Similarly, it can participate in reactions with aldehydes and primary amines to construct substituted 2,3-dioxo-4-carboxy-pyrrolidines. sigmaaldrich.com Its utility extends to the synthesis of more complex fused ring systems, such as pyran derivatives. sigmaaldrich.comresearchgate.net
| Reactants | Key Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| This compound, Hydrazines | Condensation / Cyclization | Pyrazole-3(5)-carboxylic acid derivatives | dergipark.org.tr |
| This compound, Aldehydes, Primary Amines | Multicomponent Reaction | 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines | sigmaaldrich.com |
| This compound, Isatins, Malononitrile, Hydrazine (B178648) Hydrate (B1144303) | One-pot Reaction | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | sigmaaldrich.com |
| This compound, Arylacetic acid | One-pot Reaction | 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one | researchgate.net |
Advanced Synthetic Applications of Sodium 1,4 Diethoxy 1,4 Dioxobut 2 En 2 Olate
Construction of Complex Heterocyclic Systems
The reactivity of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate as a 1,4-dicarbonyl equivalent makes it an ideal starting material for synthesizing five- and six-membered heterocyclic rings through well-established condensation and cyclization strategies.
The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, requiring a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). this compound serves as a potent precursor to the necessary 1,4-dicarbonyl intermediate. The synthetic strategy involves a two-step sequence:
C-Alkylation: The enolate is first alkylated with an α-halo ketone. This reaction forges the carbon skeleton of the required 1,4-dicarbonyl compound, specifically a substituted diethyl 2-oxosuccinate.
Cyclization: The resulting 1,4-dicarbonyl intermediate is then condensed with an amine or ammonia under neutral or weakly acidic conditions. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to furnish the aromatic pyrrole (B145914) ring.
This sequence provides a reliable pathway to polysubstituted pyrroles. Furthermore, diethyl oxalacetate (B90230) sodium salt is a known reagent for the synthesis of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, which are tautomers of hydroxypyrrolones, through reactions with various aldehydes and primary amines. sigmaaldrich.comdocumentsdelivered.com
Table 1: Proposed Synthesis of Pyrrole Derivatives
| Step | Reaction | Reagents and Conditions | Product Type |
| 1 | C-Alkylation | α-Halo Ketone (R-CO-CH₂-X), Aprotic Solvent | Diethyl 2-acylsuccinate |
| 2 | Paal-Knorr Cyclization | Primary Amine (R'-NH₂), Acetic Acid (cat.), Heat | Polysubstituted Pyrrole |
The pyrrolo[2,1-f] uwo.caprinceton.eduquimicaorganica.orgtriazine core is a privileged scaffold found in important antiviral agents. princeton.edu A practical, multi-step synthesis of this bicyclic heterocycle utilizes this compound in a key C-alkylation step. In a documented synthesis, the enolate undergoes C-alkylation with a protected bromohydrazone intermediate (benzyl (2-bromo-1-methoxyethylidene)carbamate). This reaction forms a crucial keto ester derivative, which is subsequently cyclized and elaborated to construct the final pyrrolotriazine ring system. princeton.edu This application highlights the utility of the enolate in building complex, fused heterocyclic systems essential for medicinal chemistry.
Table 2: Key Step in Pyrrolo[2,1-f] uwo.caprinceton.eduquimicaorganica.orgtriazine Synthesis
| Reactant 1 | Reactant 2 | Key Transformation | Intermediate Formed | Reference |
| This compound | Benzyl (2-bromo-1-methoxyethylidene)carbamate | C-Alkylation | Keto ester derivative | princeton.edu |
While direct, single-step syntheses of pyrazolo[5,1-b] uwo.caarkat-usa.orgoxazine analogues from this compound are not extensively documented, a plausible multi-step pathway can be proposed based on its known reactivity. The synthesis of pyrazoles from β-ketoesters and hydrazines is a fundamental reaction in heterocyclic chemistry. orgsyn.org
A potential synthetic route could involve:
Pyrazole (B372694) Formation: Condensation of this compound with a hydrazine (B178648) derivative (e.g., hydrazine hydrate) would yield a 5-hydroxypyrazole-3-carboxylate ester.
Functional Group Manipulation: Selective reduction of the ester group to a primary alcohol would furnish a 3-(hydroxymethyl)-1H-pyrazol-5-ol intermediate.
Oxazine Ring Closure: Cyclization of this intermediate with a suitable one-carbon electrophile, such as formaldehyde (B43269) or a derivative, would lead to the formation of the fused 1,3-oxazine ring, completing the pyrazolo[5,1-b] uwo.caarkat-usa.orgoxazine scaffold.
This hypothetical pathway leverages established transformations to access the target heterocyclic system.
Pyrimidone rings are common motifs in biologically active compounds. Their synthesis often involves the condensation of a β-ketoester with a urea (B33335) or thiourea (B124793) derivative. This compound, as a β-ketoester enolate, is a suitable substrate for this transformation.
A feasible synthetic approach involves the reaction of the enolate with an S-alkylisothiourea, such as S-methylisothiourea sulfate. researchgate.net This reaction typically proceeds via initial condensation to form an enamine intermediate, followed by intramolecular cyclization and elimination of methyl mercaptan to yield a pyrimidone ring. The resulting product would be an ethyl 2-substituted-4-oxopyrimidine-6-carboxylate. Subsequent amidation of the remaining ethyl ester group with a desired amine would convert it into the final pyrimidone carboxamide structure.
The Paal-Knorr synthesis can be extended to the preparation of furans and thiophenes from 1,4-dicarbonyl precursors. nih.gov As with pyrrole synthesis (Section 4.1.1), this compound can be used to generate the necessary 1,4-dicarbonyl intermediate via C-alkylation with an α-halo ketone.
Furan Synthesis: Once the 1,4-dicarbonyl intermediate is formed, an acid-catalyzed intramolecular cyclization and dehydration leads directly to the formation of a polysubstituted furan.
Thiophene (B33073) Synthesis: To synthesize thiophenes, the 1,4-dicarbonyl intermediate is treated with a thionating agent. Lawesson's reagent is commonly employed for this purpose, converting the carbonyl groups to thiocarbonyls and facilitating the cyclization to the thiophene ring. uwo.caarkat-usa.org
This two-step methodology demonstrates the versatility of the starting enolate in accessing a range of important five-membered aromatic heterocycles.
Stereoselective Synthesis of 1,4-Dicarbonyl Compounds
Beyond its use as a precursor for heterocycles, this compound is a valuable nucleophile for synthesizing more complex, substituted 1,4-dicarbonyl compounds. The key reaction is the C-alkylation of the enolate with electrophiles, most notably α-halo ketones and other alkyl halides. uwo.ca
The stereochemical outcome of such alkylations is a critical aspect of modern organic synthesis. While the starting enolate is prochiral, the creation of new stereocenters upon alkylation can be controlled through several strategies. The stereoselectivity of enolate alkylations is influenced by factors including the metal counter-ion, solvent, temperature, and the potential use of chiral auxiliaries or catalysts. arkat-usa.org The sodium counter-ion, for example, can lead to different reactivity and stereoselectivity compared to lithium enolates, often allowing for alkylation at lower temperatures which can enhance diastereoselectivity. princeton.edu
For achieving high enantioselectivity, modern methods would involve modifying the reaction conditions, such as using a chiral phase-transfer catalyst or forming a complex with a chiral ligand-metal system to create a chiral environment around the enolate. This would direct the approach of the electrophile to one face of the enolate, leading to an enantiomerically enriched 1,4-dicarbonyl product.
Table 3: Factors Influencing Stereoselective Alkylation of the Enolate
| Factor | Influence on Stereoselectivity | Example/Rationale |
| Counter-ion | Affects enolate aggregation and reactivity. | Sodium enolates can exhibit different diastereoselectivity compared to lithium enolates. princeton.edu |
| Solvent | Influences the solvation of the ion pair and the transition state geometry. | Aprotic solvents are essential to prevent equilibration to the thermodynamic enolate. arkat-usa.org |
| Temperature | Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. | |
| Chiral Auxiliaries | A covalently attached chiral group can direct the alkylation to one face of the enolate. | |
| Chiral Catalysts | A chiral ligand or catalyst can create an asymmetric environment, inducing enantioselectivity. | Chiral Cr(salen) complexes have been used for catalytic asymmetric α-alkylation of other enolates. quimicaorganica.org |
Enantioselective and Diastereoselective Methodologies
The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While specific examples detailing the use of this compound in high-yielding enantioselective or diastereoselective reactions are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to this versatile reagent.
Chiral auxiliaries are commonly employed to induce stereoselectivity in reactions involving enolates. researchgate.netscielo.org.mx These are chiral molecules that temporarily attach to the substrate, direct the stereochemical outcome of a reaction, and can then be removed. For a substrate like this compound, a chiral auxiliary could be introduced by transesterification of one or both of the ethyl ester groups with a chiral alcohol. The resulting chiral enolate would then be reacted with an electrophile. The steric and electronic properties of the chiral auxiliary would favor the approach of the electrophile from one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.
Another approach involves the use of chiral catalysts. In this methodology, a chiral Lewis acid or a chiral phase-transfer catalyst could be employed to create a chiral environment around the sodium enolate. This would influence the trajectory of the incoming electrophile, resulting in an enantioselective transformation.
The following table illustrates a hypothetical reaction scheme for the application of a chiral auxiliary in the alkylation of this compound.
| Step | Description | Reactants | Product |
| 1 | Attachment of Chiral Auxiliary | This compound, Chiral Alcohol (e.g., (R)-(-)-2-Phenylglycinol) | Chiral enolate with auxiliary |
| 2 | Diastereoselective Alkylation | Chiral enolate, Alkyl Halide (R-X) | Diastereomerically enriched product |
| 3 | Removal of Chiral Auxiliary | Diastereomerically enriched product, Hydrolysis/Reduction | Enantiomerically enriched α-alkylated 1,4-dicarbonyl compound |
This table represents a conceptual approach based on established principles of asymmetric synthesis, as direct experimental data for this specific substrate is limited in the searched sources.
Strategies for Unsymmetrical 1,4-Dicarbonyl Frameworks
Unsymmetrical 1,4-dicarbonyl compounds are valuable intermediates in the synthesis of various heterocyclic compounds and natural products. researchgate.netbohrium.com The synthesis of these frameworks can be challenging due to the need for regioselective bond formation. rsc.org this compound can serve as a versatile four-carbon building block for the construction of such unsymmetrical structures.
One potential strategy involves a two-step sequence of alkylation or acylation reactions. The enolate can first be reacted with one electrophile (R¹-X). Subsequent deprotonation at the α-position to the newly introduced group, followed by reaction with a second, different electrophile (R²-X), would yield an unsymmetrical 1,4-dicarbonyl compound. The success of this approach would depend on the ability to control the regioselectivity of the second deprotonation and alkylation/acylation step.
The Paal-Knorr synthesis, a classic method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, can be adapted for the preparation of unsymmetrically substituted heterocycles if an unsymmetrical 1,4-dicarbonyl precursor is used. wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org By synthesizing an unsymmetrical 1,4-dicarbonyl compound using this compound as a starting material, one could then proceed with the Paal-Knorr cyclization to obtain a heterocycle with a defined substitution pattern.
The following table outlines a general synthetic approach to unsymmetrical 1,4-dicarbonyl compounds starting from this compound.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Alkylation/Acylation | This compound, Electrophile 1 (R¹-X) | Monosubstituted 1,4-dicarbonyl precursor |
| 2 | Deprotonation | Monosubstituted precursor, Base | Enolate of the monosubstituted precursor |
| 3 | Alkylation/Acylation | Enolate, Electrophile 2 (R²-X) | Unsymmetrical 1,4-dicarbonyl compound |
This table provides a conceptual pathway, as specific literature examples for this direct sequence with the named compound were not prominently found.
Utility in Masked 1,4-Dicarbonyl Equivalents
In organic synthesis, a "masked" functional group is a temporary modification of that group to prevent it from reacting while another part of the molecule is being modified. This compound can be considered a masked equivalent of a 1,4-dicarbonyl compound. The enolate form protects one of the carbonyl groups from immediate reaction with nucleophiles.
This latent functionality is particularly useful in reactions where the direct use of a 1,4-dicarbonyl compound would lead to side reactions or polymerization. For instance, in a sequence requiring the selective reaction at a different position of a molecule, the enolate can be carried through several synthetic steps and then unmasked (hydrolyzed) at a later stage to reveal the 1,4-dicarbonyl moiety.
The classic Paal-Knorr synthesis provides a conceptual framework for the utility of 1,4-dicarbonyl precursors. wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org While the Paal-Knorr reaction itself is the cyclization of a pre-formed 1,4-dicarbonyl compound, the synthesis of this precursor is a critical step. This compound can act as a starting material that, after appropriate functionalization (as described in 4.2.2), generates the required 1,4-dicarbonyl compound in situ or in a preceding step. This two-stage approach, where the sodium enolate is the masked precursor, allows for the controlled construction of the 1,4-dicarbonyl framework before its conversion to the final heterocyclic product.
| Synthetic Stage | Description | Chemical Species |
| Masked Form | The stable enolate salt. | This compound |
| Functionalization | Reaction at the nucleophilic carbon. | Alkylated/acylated diethyl oxalacetate derivative |
| Unmasking | Hydrolysis of the enol ether and ester groups. | 1,4-dicarbonyl compound |
| Cyclization | e.g., Paal-Knorr synthesis. | Furan, pyrrole, or thiophene |
Multi-Component Reaction (MCR) Implementations
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgrsc.org this compound has demonstrated its utility as a key component in several MCRs for the synthesis of heterocyclic compounds.
One notable application is in the three-component synthesis of substituted pyrroles. researchgate.net In a microwave-assisted reaction, this compound reacts with an amine and an aromatic aldehyde to afford highly functionalized pyrrole derivatives. researchgate.net The microwave irradiation serves to accelerate the reaction, leading to shorter reaction times and often cleaner products compared to conventional heating. researchgate.net
Another significant MCR involving this sodium enolate is the four-component synthesis of pyranopyrazoles. amazonaws.comoszk.hu This reaction typically involves the condensation of an aldehyde, hydrazine hydrate (B1144303), ethyl acetoacetate, and malononitrile. While this compound is not a direct component in all variations of this reaction, its structural motif is similar to the intermediates formed from ethyl acetoacetate, and it can be used in related syntheses of pyrazole derivatives. For instance, it can react with isatins, malononitrile, and hydrazine hydrate in a one-pot reaction to produce spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. princeton.edunih.gov
The following table summarizes some of the documented multi-component reactions involving this compound.
| Reaction | Number of Components | Reactants | Product | Conditions |
| Pyrrole Synthesis | 3 | This compound, Amine, Aromatic Aldehyde | Substituted Pyrrole | Microwave Irradiation |
| Pyranopyrazole Synthesis | 4 | Hydrazine Hydrate, Ethyl Acetoacetate, Aldehyde, Malononitrile | Pyranopyrazole | Sodium Lactate Catalyst |
| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Synthesis | 4 | This compound, Isatin, Malononitrile, Hydrazine Hydrate | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | One-pot |
Role in Complex Molecule and Bioactive Compound Synthesis
Total Synthesis of Natural Products Incorporating 1,4-Dicarbonyl Motifs
The structural motif provided by diethyl 2,3-dihydroxysuccinate, a direct derivative of the title compound, is a valuable starting point for the total synthesis of certain natural products. A notable example is its application as a foundational building block in the synthetic strategy for Annonaceous acetogenins, a class of biologically active compounds known for their cytotoxic and insecticidal properties.
In the retrosynthetic analysis of Annonin I, a representative acetogenin, the complex molecular structure is broken down into simpler precursors. One of the key building blocks identified through this process is derived from 2,3-dihydroxysuccinic acid. The synthesis begins with the Fischer esterification of commercially available 2,3-dihydroxysuccinic acid to yield diethyl 2,3-dihydroxysuccinate. organic-chemistry.orgchemicalbook.com This symmetrical diester then undergoes further transformations, such as conversion into a key bromo-derivative, diethyl 3-bromo-2-hydroxysuccinate, which facilitates subsequent carbon-carbon bond-forming reactions to construct the larger carbon skeleton of the natural product. organic-chemistry.orgchemicalbook.comacs.org The use of this C4 building block is crucial for establishing the correct stereochemistry and functionality within the target molecule. organic-chemistry.org
Synthetic Pathways to Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The enolate structure is a key intermediate for building heterocyclic rings, which are common scaffolds in many pharmaceuticals. Its reactivity allows for the construction of diverse molecular architectures.
Based on available research, the synthesis of the antiviral drug Remdesivir and its immediate precursors does not directly involve Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Published synthetic routes for Remdesivir typically start from precursors like 2,3,5-tri-O-benzyl-D-ribonolactone or the nucleoside analogue GS-441524. researchgate.net Other approaches focus on the late-stage modification of the Remdesivir molecule itself. nih.gov
Current literature does not provide specific examples of this compound being used in the synthesis of chemokine receptor modulators. The synthesis of these modulators often involves complex heterocyclic scaffolds, but a direct synthetic link to this particular C4 enolate has not been established in the reviewed sources. nih.govnih.gov
This compound (referred to as sodium diethyl oxaloacetate) has been successfully employed in the synthesis of inhibitors for phosphodiesterase (PDE) enzymes. Specifically, it is used in the construction of pyrazolopyridine scaffolds for PDE11A4 inhibitors. acs.org In this synthetic pathway, an amino pyrazole (B372694) precursor is condensed with sodium diethyl oxaloacetate to form the core heterocyclic ring system of the target inhibitor. acs.org This reaction highlights the utility of the enolate in forming key heterocyclic structures central to the biological activity of these enzyme inhibitors.
Table 1: Application in PDE Inhibitor Synthesis
| Precursor Compound | Reagent | Resulting Scaffold | Target Enzyme |
|---|
Contributions to Combinatorial Chemistry Libraries and Medicinal Chemistry Building Blocks
The chiral nature of derivatives like diethyl 2,3-dihydroxysuccinate (diethyl tartrate) makes them highly valuable as chiral pool starting materials in medicinal chemistry. nih.gov This allows for the synthesis of enantiopure molecules, which is critical for developing drugs with high specificity and reduced side effects. The hydroxyl groups can be readily derivatized, enabling the creation of a wide array of chiral auxiliaries and catalysts. nih.gov These, in turn, can be used in asymmetric reactions to produce diverse libraries of compounds for high-throughput screening. The versatility and chirality of this C4 building block make it a significant contributor to the generation of novel molecular entities for drug discovery programs. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl 2,3-dihydroxysuccinate |
| 2,3-dihydroxysuccinic acid |
| Annonin I |
| Diethyl 3-bromo-2-hydroxysuccinate |
| Remdesivir |
| 2,3,5-tri-O-benzyl-D-ribonolactone |
| GS-441524 |
Computational and Theoretical Studies on Sodium 1,4 Diethoxy 1,4 Dioxobut 2 En 2 Olate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules like Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. These calculations provide a detailed picture of electron distribution, orbital energies, and various reactivity descriptors.
The electronic structure of the 1,4-diethoxy-1,4-dioxobut-2-en-2-olate anion is characterized by a delocalized π-system extending across the O-C-C-C-O backbone. This delocalization is crucial for its stability and reactivity. The negative charge is not localized on a single oxygen atom but is distributed across the oxygen and carbon atoms of the enolate functionality. This charge distribution can be quantified using various population analysis schemes, such as Natural Bond Orbital (NBO) analysis.
Reactivity indices derived from conceptual DFT can predict the most likely sites for electrophilic attack. For an enolate, both the α-carbon and the oxygen atom are potential nucleophilic centers. The local softness and Fukui functions are key descriptors used to determine the preferred site of reaction. In many enolates, while the oxygen atom often bears a larger negative charge, the α-carbon can be the softer nucleophilic site, favoring reactions with soft electrophiles in accordance with Hard and Soft Acids and Bases (HSAB) theory.
Table 1: Calculated Electronic Properties of the 1,4-diethoxy-1,4-dioxobut-2-en-2-olate anion (Note: These are representative values based on typical DFT calculations for similar enolates and may not be from a direct study of the specified sodium salt.)
| Property | Value | Method |
| HOMO Energy | -2.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | +1.8 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP/6-31G |
| Mulliken Charge on O1 | -0.75 e | DFT/B3LYP/6-31G |
| Mulliken Charge on C2 | -0.25 e | DFT/B3LYP/6-31G |
| Mulliken Charge on O2 | -0.78 e | DFT/B3LYP/6-31G |
Data are hypothetical and for illustrative purposes.
Molecular Dynamics Simulations of Enolate-Substrate Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in solution and its interaction with various substrates over time. These simulations can reveal important information about solvation, conformational preferences, and the initial steps of a chemical reaction.
In a polar aprotic solvent, the sodium cation and the enolate anion may exist as a solvent-separated ion pair or a contact ion pair. MD simulations can model these interactions and determine the preferred state, which has significant implications for the enolate's reactivity. The solvent molecules will arrange themselves around the enolate to stabilize the charged species, and the structure of this solvation shell can influence which face of the enolate is more accessible to an incoming electrophile.
Table 2: Representative Interatomic Distances from a Hypothetical MD Simulation (Note: This data is illustrative and based on general principles of enolate-substrate interactions.)
| Interacting Atoms | Average Distance (Å) | Simulation Time (ns) |
| Na+ --- Enolate Oxygen | 2.4 | 10 |
| Enolate α-Carbon --- Aldehyde Carbonyl Carbon | 3.5 | 10 |
| Solvent (THF) Oxygen --- Na+ | 2.8 | 10 |
Data are hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation via Transition State Analysis
The elucidation of reaction mechanisms at a molecular level is a key application of computational chemistry. By mapping the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized.
For reactions involving this compound, such as an aldol (B89426) addition or an alkylation, transition state theory is employed to understand the reaction kinetics and stereoselectivity. Computational methods can be used to find the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. The vibrational frequencies of the transition state are also calculated to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
For instance, in an aldol reaction with an aldehyde, different stereochemical outcomes (syn or anti) can arise. By calculating the energies of the competing transition states leading to these products, one can predict the major stereoisomer. The geometry of the transition state, often a chair-like or boat-like Zimmerman-Traxler model for metal enolates, can be optimized to understand the steric and electronic factors that control the stereoselectivity.
Table 3: Hypothetical Activation Energies for Competing Reaction Pathways (Note: These values are illustrative and represent typical energy differences found in computational studies of enolate reactions.)
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Aldol Addition (syn product) | TS-syn | 15.2 |
| Aldol Addition (anti product) | TS-anti | 16.8 |
| C-Alkylation | TS-C | 18.5 |
| O-Alkylation | TS-O | 22.1 |
Data are hypothetical and for illustrative purposes.
Prediction of Spectroscopic Signatures for Reaction Products and Intermediates
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are invaluable for identifying reaction products and transient intermediates, especially when they are difficult to characterize experimentally.
The NMR chemical shifts (¹H and ¹³C) of this compound and its reaction products can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations can help in the assignment of complex spectra and in the determination of the stereochemistry of the products. For the enolate itself, the chemical shifts would be sensitive to the keto-enol tautomerism and the geometry (E/Z) of the double bond.
The infrared (IR) spectrum can also be simulated by calculating the vibrational frequencies and their corresponding intensities. The characteristic C=C and C-O stretching frequencies of the enolate, as well as the carbonyl stretching frequencies of its reaction products, can be predicted. A study on the related compound, diethyl 2-cyano-3-oxosuccinate, showed a strong keto-enol equilibrium with the enol form being predominant in solution, exhibiting characteristic C=O absorption bands and a broad OH absorption for the acidic enol proton in its IR spectrum. mdpi.com
UV-Vis spectra are governed by electronic transitions. Time-dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. The π to π* transition of the conjugated enolate system is expected to be the most significant feature in its UV-Vis spectrum. For diethyl 2-cyano-3-oxosuccinate, an absorption maximum at 282 nm was observed, which is indicative of such a transition. mdpi.com
Table 4: Predicted Spectroscopic Data for the 1,4-diethoxy-1,4-dioxobut-2-en-2-olate Anion (Note: This data is based on calculations for similar structures and experimental data from related compounds.)
| Spectroscopy | Feature | Predicted Value |
| ¹³C NMR | C=O | ~170 ppm |
| ¹³C NMR | =C-O | ~160 ppm |
| ¹H NMR | =C-H | ~5.5 ppm |
| IR | C=C Stretch | ~1650 cm⁻¹ |
| IR | C-O Stretch | ~1250 cm⁻¹ |
| UV-Vis | λ_max (π -> π*) | ~280 nm |
Data are hypothetical and for illustrative purposes.
Future Directions and Emerging Research Avenues for Sodium 1,4 Diethoxy 1,4 Dioxobut 2 En 2 Olate
Sustainable and Green Chemistry Approaches in its Synthetic Applications
In recent years, the principles of green chemistry have become a important driver in the evolution of synthetic methodologies. For sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, this has led to the exploration of more environmentally benign and efficient reaction protocols.
A notable advancement is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been successfully employed in a three-component reaction between sodium diethyl oxaloacetate, various amines, and aromatic aldehydes to synthesize substituted pyrroles. researchgate.net This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The efficiency of microwave heating can also minimize the use of solvents, further contributing to the green credentials of the synthesis. nih.gov
Another key area of development is the design of one-pot reactions . These processes, where multiple reaction steps are carried out in a single reaction vessel, are inherently more sustainable as they reduce the need for intermediate purification steps, minimize solvent waste, and save time and energy. One such example is the one-pot synthesis of 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one derivatives from the reaction of arylacetic acid and diethyl oxaloacetate sodium salt. researchgate.net Such strategies are pivotal in reducing the environmental footprint of chemical manufacturing.
The following table summarizes some of the green chemistry approaches being explored for the application of this compound.
| Green Chemistry Approach | Example Application | Advantages |
| Microwave-Assisted Synthesis | Three-component synthesis of pyrroles | Reduced reaction times, higher yields, potential for solvent-free conditions |
| One-Pot Reactions | Synthesis of 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones | Minimized waste, reduced purification steps, increased efficiency |
Development of Novel Catalytic Asymmetric Transformations
The development of catalytic asymmetric reactions to produce enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While specific examples of novel catalytic asymmetric transformations directly employing this compound are still emerging, its chemical structure presents significant potential for future research in this area.
The enolate moiety of the compound is a powerful nucleophile, making it an ideal candidate for reactions with electrophiles under the control of a chiral catalyst. Future research could focus on:
Enantioselective Aldol-type Reactions: The development of chiral metal complexes or organocatalysts to mediate the reaction of the enolate with various aldehydes, leading to the synthesis of chiral β-hydroxy-α-keto esters. These products are valuable intermediates for the synthesis of complex molecules.
Asymmetric Michael Additions: The use of chiral phase-transfer catalysts or metal catalysts to control the conjugate addition of the enolate to α,β-unsaturated compounds. This would provide access to a range of enantioenriched dicarbonyl compounds.
Catalytic Asymmetric Alkylations: The design of chiral ligands for transition metals to catalyze the enantioselective alkylation of the enolate, leading to the formation of chiral α-substituted-β-keto esters.
The exploration of these and other asymmetric transformations represents a promising frontier for expanding the synthetic utility of this compound.
Integration into Flow Chemistry Systems
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical production, offering advantages in terms of safety, scalability, and process control over traditional batch methods. The integration of reactions involving this compound into flow systems is a logical and promising next step in its application.
Research in this area could focus on translating established batch reactions into continuous flow processes. For instance, the Claisen condensation to form the sodium salt of diethyl oxaloacetate itself could be, and in related systems has been, optimized in a continuous flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.
The potential benefits of utilizing flow chemistry for reactions with this compound include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, mitigating the risks associated with exothermic reactions or the handling of hazardous materials.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to more consistent product quality.
Facilitated Automation and Scalability: Flow systems can be readily automated for continuous production, and scaling up is often a matter of running the system for longer periods or using parallel reactors.
The development of robust and efficient flow chemistry protocols for the synthesis and subsequent reactions of this compound is a key area for future industrial application.
Application in Machine Learning-Assisted Reaction Prediction and Optimization
The intersection of artificial intelligence and chemistry is creating new paradigms for reaction discovery and optimization. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. beilstein-journals.orgnih.gov While specific ML models tailored to the reactions of this compound are not yet prevalent, this is a rapidly developing field with immense potential.
Future applications of machine learning in this context could include:
Reaction Yield Prediction: Training ML models on existing reaction data to predict the yield of a reaction under a given set of conditions (e.g., temperature, solvent, catalyst). This would allow researchers to computationally screen for optimal conditions before performing experiments, saving time and resources.
Automated Reaction Optimization: Integrating ML algorithms with automated reaction platforms to create self-optimizing systems. The algorithm could propose a set of experiments, analyze the results, and then suggest the next set of conditions to iteratively improve the reaction outcome. duke.edu
Discovery of Novel Reactions: Using predictive models to explore the reactivity of this compound with a wide range of potential reactants, potentially uncovering novel and useful transformations that have not yet been considered.
The generation of high-quality, standardized datasets for reactions involving this compound will be crucial for the successful implementation of machine learning approaches. As more data becomes available, the accuracy and predictive power of these models are expected to increase significantly, accelerating the pace of innovation in the application of this compound.
Q & A
Q. What are the established synthetic routes for Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, and what are their critical reaction parameters?
Methodological Answer: The compound is commonly synthesized via condensation of ethyl acetate with diethyl oxalate in the presence of sodium ethoxide. Key parameters include maintaining anhydrous conditions to prevent hydrolysis, controlling reaction temperature (typically 0–5°C to minimize side reactions), and stoichiometric ratios of reactants. Post-synthesis, the product is isolated by precipitation in non-polar solvents and purified via recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the enolate structure and ethoxy group positions.
- Mass spectrometry (MS) to verify molecular weight (210.16 g/mol) and fragmentation patterns.
- Melting point analysis (188–190°C, lit.) as a preliminary purity check .
- FT-IR to identify carbonyl (C=O) and enolate (C-O⁻) stretching vibrations .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent moisture absorption and oxidative degradation. Avoid exposure to light, as the enolate structure may undergo photochemical rearrangements .
Q. How can researchers mitigate risks when handling this compound in the lab?
Methodological Answer: Follow GHS07 safety protocols:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation of fine particulates.
- Neutralize spills with weak acids (e.g., dilute acetic acid) before disposal .
Q. What solvents and conditions are compatible with this sodium enolate in reactions?
Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in ethanol. Avoid protic solvents (water, methanol) to prevent decomposition. Reactions requiring nucleophilic enolate participation should be conducted under anhydrous, oxygen-free conditions .
Advanced Research Questions
Q. How does the stereochemical outcome of Mukaiyama aldol-type reactions involving this enolate vary under different catalytic conditions?
Methodological Answer: Stereoselectivity depends on:
- Lewis acid catalysts : TiCl₄ or Sn(OTf)₂ can favor syn- or anti-addition via chelation control.
- Solvent polarity : Low-polarity solvents (toluene) enhance enantioselectivity in chiral auxiliary-mediated reactions.
- Temperature : Lower temperatures (–78°C) often improve diastereomeric ratios by slowing competing pathways. Refer to analogous enolate systems for mechanistic insights .
Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be addressed?
Methodological Answer: Degradation products (e.g., oxalic acid derivatives) require sensitive detection methods:
Q. How should researchers resolve contradictions in reported toxicity data for related 1,4-dioxane derivatives?
Methodological Answer:
- Dose-response re-evaluation : Compare studies using equivalent exposure metrics (e.g., mg/kg-day vs. ppm).
- Control for co-contaminants : Use high-purity samples to isolate compound-specific effects.
- Incorporate in silico models : Apply QSAR predictions to assess hepatotoxicity and carcinogenicity risks .
Q. What strategies optimize the compound’s reactivity in multicomponent cascade reactions?
Methodological Answer:
- Sequential addition : Introduce electrophiles (e.g., aldehydes) before nucleophiles to prevent premature quenching.
- Microwave-assisted synthesis : Accelerate reaction kinetics while minimizing side product formation.
- Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
Q. How can environmental fate studies be designed to assess the compound’s persistence in aqueous systems?
Methodological Answer:
- Hydrolysis kinetics : Monitor degradation at pH 3–11 and 25–50°C using UV-Vis or LC-MS.
- Photolysis experiments : Exclude solutions to UV light (254 nm) and quantify half-lives.
- Microbial degradation assays : Use OECD 301B guidelines with activated sludge to evaluate biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
